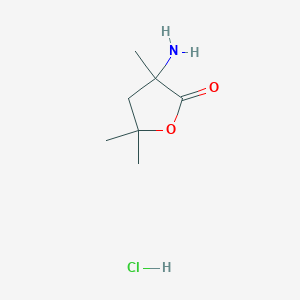

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride

CAS No.: 7143-24-0

Cat. No.: VC15876172

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7143-24-0 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H |

| Standard InChI Key | FTVCPSUUGSSLIL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C(=O)O1)(C)N)C.Cl |

Introduction

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is a chemical compound of significant interest in organic chemistry and pharmaceutical research. It is classified as a cyclic amino acid derivative, featuring a unique oxolane ring structure. This compound is utilized in various scientific research contexts, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Methods

The synthesis of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride can be achieved through several methods. One notable approach involves the reaction of 3,3,4,4-tetramethylazetidine-2-one with hydrogen chloride gas in the presence of an alcohol, typically methanol. This reaction is conducted in a round-bottom flask equipped with stirring and cooling apparatuses to control the reaction environment effectively.

Biological and Pharmacological Applications

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride may interact with biological systems through its amino group, potentially acting as a substrate for enzymes or participating in metabolic pathways relevant to amino acid metabolism. Similar compounds have been shown to influence neurotransmitter synthesis or modulate enzyme activities involved in metabolic processes.

Research Implications

The compound's unique structure and potential biological activities make it a subject of interest for further research in pharmaceuticals and biochemistry. Its ability to participate in various chemical reactions suggests versatility in synthesizing derivatives with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume